3-Bromo-4'-ethynyl-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, an ethynyl group, and a methyl group attached to the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide (3-Bromo-2-methyl-1,1’-biphenyl).
Transmetalation: The organoboron compound (e.g., ethynylboronic acid) transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, forming the desired product.
Industrial Production Methods
Industrial production of 3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Products include alkenes and alkanes.
Scientific Research Applications
3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-methyl-1,1’-biphenyl: Similar structure but lacks the ethynyl group.
2-Bromo-2’-ethynyl-1,1’-biphenyl: Similar structure but with different substitution pattern.
4-Bromo-1-ethynyl-2-fluorobenzene: Contains a fluorine atom instead of a methyl group.
Uniqueness
3-Bromo-4’-ethynyl-2-methyl-1,1’-biphenyl is unique due to the specific combination of substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-bromo-3-(4-ethynylphenyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(16)11(14)2/h1,4-10H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVMBHYSYGUXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.